Nitro Blue Tetrazolium Diformazan
Description
Historical Context and Development
The historical trajectory of tetrazolium salts and their corresponding formazan derivatives spans more than a century of chemical innovation and biological application. The foundation of this chemical family was established in 1875 when Friese conducted pioneering experiments involving the reaction of benzene diazonium nitrate with nitromethane, yielding a cherry-red compound that represented the first documented formazan synthesis. This initial discovery, described as a "Neue Verbindung" or new compound, marked the beginning of extensive research into these colorimetrically active substances.
The systematic development of tetrazolium chemistry advanced significantly in 1894 when Von Pechmann and Runge achieved the oxidation of formazan compounds to produce the first tetrazolium salt. This breakthrough established the fundamental redox relationship between tetrazolium salts and their reduced formazan counterparts, a principle that would later prove essential for biological applications. Throughout the subsequent decades, hundreds of tetrazolium salts and formazans were synthesized and characterized, though only a select few would eventually find widespread application in biological research.
The specific development of Nitro Blue Tetrazolium Diformazan as a research tool evolved alongside broader advances in biochemical methodology during the mid-20th century. The compound's unique properties as a reduction product became particularly valuable as researchers sought reliable methods for detecting enzyme activity and cellular metabolism. The historical progression from basic chemical synthesis to sophisticated biochemical applications demonstrates the compound's evolution from a laboratory curiosity to an essential research reagent.
Early characterization efforts revealed that formazans, including this compound, possess intense coloration ranging from red to blue depending upon their molecular structures. This distinctive visual property, combined with their chemical stability, made them attractive candidates for analytical applications where visual detection was paramount.
Chemical Classification and Significance
This compound belongs to the broader class of formazan compounds, which are characterized by the presence of a distinctive azohydrazone chain containing the atomic sequence nitrogen-nitrogen-carbon-nitrogen-nitrogen-hydrogen. The compound's molecular formula is established as C₄₀H₃₂N₁₀O₆, with a molecular weight of 748.7 grams per mole. Its Chemical Abstracts Service registry number is 16325-01-2, providing standardized identification within chemical databases.
The structural complexity of this compound reflects its derivation from a bis-tetrazolium precursor. The compound contains multiple aromatic rings, including nitrophenyl substituents that contribute to its electron-accepting properties. The systematic nomenclature for this compound includes several variations: 3,3'-dimethoxy-4,4'-bis{(E)-[(E)-(4-nitrophenyl)hydrazonomethyl]diazenyl}-1,1'-biphenyl represents one of the most comprehensive chemical names.
The chemical significance of this compound extends beyond its structural characteristics to encompass its role as a stable end-product of biological reduction reactions. Unlike its precursor tetrazolium salt, which remains colorless and water-soluble, the diformazan product exhibits intense blue coloration and precipitates from aqueous solution. This transformation provides a permanent, visually detectable record of reduction events, making it invaluable for qualitative and quantitative analytical procedures.
The compound's classification as a formazan places it within a group of substances known for their intense colors and their ability to form complexes with metal ions. Formazans exhibit diverse chemical reactivity and possess a broad spectrum of biological activities, contributing to their widespread application in analytical chemistry and biochemical research.
Transformation Relationship with Nitro Blue Tetrazolium
The transformation of Nitro Blue Tetrazolium chloride to this compound represents a fundamental redox process that underpins numerous analytical applications in biochemistry and molecular biology. This reduction involves the conversion of the colorless, water-soluble tetrazolium salt into the intensely blue, water-insoluble formazan product through the addition of electrons and protons.
The molecular mechanism of this transformation involves the reduction of tetrazolium rings within the Nitro Blue Tetrazolium structure. Initial reduction produces a red mono-formazan intermediate, which upon further reduction converts to the characteristic blue di-formazan product. This two-step process can be monitored spectrophotometrically, with the final blue product exhibiting maximum absorption around 580 nanometers under standard conditions.
Research has demonstrated that multiple pathways exist for the reduction of Nitro Blue Tetrazolium to its diformazan form. Both nicotinamide adenine dinucleotide phosphate (reduced form) and nicotinamide adenine dinucleotide (reduced form) can serve as electron donors in this process. Spectroscopic studies have revealed that nicotinamide adenine dinucleotide phosphate-linked reduction pathways show minimal activity in intact cellular systems but can be stimulated significantly through membrane permeabilization with digitonin.
The transformation process exhibits remarkable sensitivity to cellular conditions and enzyme activity. Dicoumarol, at concentrations of 100 micromolar, completely inhibits the standard reduction pathway, while cyanide at millimolar concentrations can stimulate alternative reduction mechanisms. These findings indicate that multiple enzymatic and non-enzymatic pathways contribute to the overall transformation of Nitro Blue Tetrazolium to its diformazan product.
| Reduction Pathway | Electron Donor | Stimulation Factor | Inhibitor Sensitivity |
|---|---|---|---|
| Nicotinamide Adenine Dinucleotide Phosphate-linked | Nicotinamide Adenine Dinucleotide Phosphate (reduced) | 9.5-fold with digitonin | Complete inhibition by dicoumarol |
| Nicotinamide Adenine Dinucleotide-linked | Nicotinamide Adenine Dinucleotide (reduced) | 3.5-fold with digitonin | Complete inhibition by dicoumarol |
| Superoxide-dependent | Superoxide anions | Enhanced by antimycin, doxorubicin | Resistant to dicoumarol |
Specialized studies have identified that the reduction can involve only one of the two tetrazolium rings present in the Nitro Blue Tetrazolium molecule, particularly when folic acid or N-(4-aminobenzoyl) glutamic acid serve as reducing agents. This selective reduction pattern demonstrates the nuanced nature of the transformation process and its dependence on the specific reducing environment.
Fundamental Role in Redox Biochemistry
This compound serves as a critical indicator compound in redox biochemistry, functioning as a visible endpoint for electron transfer reactions and providing researchers with a powerful tool for investigating cellular oxidative processes. The compound's formation directly correlates with the production of reactive oxygen species, particularly superoxide anions, making it an essential marker for studies of oxidative stress and cellular metabolism.
The fundamental mechanism underlying the compound's role in redox biochemistry involves its capacity to accept electrons from various biological reducing systems. When cellular enzymes generate superoxide radicals during normal metabolic processes or under stress conditions, these reactive species can reduce Nitro Blue Tetrazolium to form the characteristic blue diformazan precipitate. The intensity of blue coloration provides a quantitative measure of superoxide production, enabling researchers to assess cellular oxidative activity with remarkable precision.
Quantitative applications of this compound formation have been extensively developed for measuring cellular viability and metabolic activity. Modified colorimetric assays dissolve the blue formazan particles using potassium hydroxide and dimethylsulfoxide, allowing spectrophotometric measurement at 620 nanometers. These measurements demonstrate linear relationships with cell number, incubation time, and stimulus concentration, providing robust quantitative data for biochemical investigations.
The compound's role extends to the detection of specific enzyme activities, particularly those involved in electron transport and oxidative metabolism. Nicotinamide adenine dinucleotide phosphate oxidase activity in phagocytic cells can be directly assessed through this compound formation, as this enzyme generates the superoxide radicals necessary for the reduction reaction. This application has proven particularly valuable in diagnosing chronic granulomatous disease and other disorders affecting phagocyte function.
Research has revealed that this compound formation occurs through both superoxide-dependent and superoxide-independent pathways, expanding its utility as a redox indicator. Superoxide-independent mechanisms involve direct electron transfer from nicotinamide adenine dinucleotide phosphate or nicotinamide adenine dinucleotide to the tetrazolium salt, while superoxide-dependent pathways require the generation of reactive oxygen intermediates. This dual mechanism capability allows the compound to report on diverse aspects of cellular redox chemistry.
The application of this compound in studying S-nitrosylated proteins represents an emerging area of redox biochemistry research. Studies have demonstrated that S-nitrosothiols can facilitate the nicotinamide adenine dinucleotide phosphate-dependent reduction of Nitro Blue Tetrazolium, producing diformazan with distinct spectroscopic properties compared to standard reduction conditions. This finding suggests that the compound can serve as a histochemical marker for detecting protein S-nitrosylation in tissue samples.
| Application Area | Detection Target | Measurement Parameter | Biological Significance |
|---|---|---|---|
| Cellular Viability | Metabolic Activity | Absorbance at 620 nm | General cellular health assessment |
| Oxidative Stress | Superoxide Production | Blue precipitate formation | Reactive oxygen species generation |
| Enzyme Activity | Nicotinamide Adenine Dinucleotide Phosphate Oxidase | Formazan accumulation | Phagocyte functional status |
| Protein Modification | S-nitrosylation | Modified absorption spectrum | Post-translational modifications |
Properties
Molecular Formula |
C40H32N10O6 |
|---|---|
Molecular Weight |
748.7 g/mol |
IUPAC Name |
N-[2-methoxy-4-[3-methoxy-4-[[(Z)-N-(4-nitroanilino)-C-phenylcarbonimidoyl]diazenyl]phenyl]phenyl]imino-N'-(4-nitroanilino)benzenecarboximidamide |
InChI |
InChI=1S/C40H32N10O6/c1-55-37-25-29(13-23-35(37)43-47-39(27-9-5-3-6-10-27)45-41-31-15-19-33(20-16-31)49(51)52)30-14-24-36(38(26-30)56-2)44-48-40(28-11-7-4-8-12-28)46-42-32-17-21-34(22-18-32)50(53)54/h3-26,41-42H,1-2H3/b45-39-,46-40-,47-43?,48-44? |
InChI Key |
NHKRPSVRVUKAJC-DBPDIXJWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=N/C(=N\NC3=CC=C(C=C3)[N+](=O)[O-])/C4=CC=CC=C4)OC)N=N/C(=N\NC5=CC=C(C=C5)[N+](=O)[O-])/C6=CC=CC=C6 |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC(=NNC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)OC)N=NC(=NNC5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6 |
Pictograms |
Health Hazard |
Synonyms |
nitro blue diformazan nitroblue formazan |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Tetrazolium Compounds
Chemical and Structural Differences
Key Insights :
- NBT vs. MTT: NBT’s ditetrazolium structure allows two-step reduction to diformazan, whereas MTT forms monoformazan. This structural difference impacts their applications: NBT is preferred for O₂•⁻ detection, while MTT is optimized for cell viability assays .
- NBT vs. TNBT/NTC: TNBT and NTC share ditetrazolium frameworks but differ in substituent groups, altering their redox potentials and chromogenic specificity. TNBT shows higher selectivity for Fe(III) extraction compared to NBT .
Functional and Analytical Performance
Sensitivity and Specificity
- NBT: Detects O₂•⁻ with moderate sensitivity (absorbance at 560–580 nm) but suffers from non-specific reduction by cellular reductases (e.g., NADPH oxidases) . Specificity can be confirmed via SOD inhibition .
- MTT :
Research Findings Highlighting Key Differences
- Interference in Assays: NBT reduction is enhanced by ascorbate and phenazine methosulfate, complicating its use in systems with endogenous reductants . In contrast, MTT’s reliance on mitochondrial dehydrogenases reduces interference from extracellular reductants .
Q & A
Q. What is the principle behind using NBT diformazan in superoxide anion detection assays?
NBT diformazan formation relies on the reduction of the yellow, water-soluble nitro blue tetrazolium (NBT) chloride by superoxide radicals (O₂⁻), producing an insoluble blue-purple formazan precipitate. This colorimetric change allows quantification of superoxide levels via absorbance at 560 nm. The assay is commonly used in cell-based systems (e.g., alveolar macrophages) incubated with NBT and terminated with DMSO/SDS to dissolve the precipitate .
Q. How is NBT diformazan employed in cell viability assays, and what are its limitations?
NBT is used to assess cell viability by measuring metabolic activity: viable cells reduce NBT to formazan via NADPH-dependent enzymes. However, it cannot distinguish live from dead cells, as dead cells may retain reductase activity or passively absorb the dye. A critical control is an unirradiated/unstressed sample to establish baseline sensitivity (~20%). False positives may arise from non-specific reduction in necrotic cells .
Q. What role does NBT diformazan play in immunohistochemistry (IHC) and Western blotting?
NBT pairs with 5-Bromo-4-Chloro-3-Indolyl Phosphate (BCIP) as a chromogenic substrate for alkaline phosphatase (AP). AP dephosphorylates BCIP, generating a product that reduces NBT to an insoluble blue-purple diformazan precipitate, enabling visual or spectrophotometric detection of target proteins or nucleic acids .
Advanced Research Questions
Q. How can researchers optimize NBT/BCIP protocols to prevent non-specific precipitation in IHC?
Key optimizations include:
Q. What experimental factors influence tetrazolium reducibility in dehydrogenase activity assays?
Variables include:
- Flavoprotein levels : Endogenous flavoproteins (e.g., ubiquinone) mediate electron transfer; exogenous phenazine methosulfate (PMS) can enhance sensitivity.
- Oxygen sensitivity : Some tetrazolium salts (e.g., MTT) are oxygen-sensitive, while NBT is relatively stable.
- Detergent effects : Non-ionic detergents (e.g., Tween-20) may artificially increase reducibility .
Q. How can conflicting results arise when using NBT for ROS detection in different cell types?
Cell-specific redox environments affect NBT reduction. For example:
Q. What statistical approaches are recommended for analyzing NBT-based assay data?
Non-parametric tests (e.g., Mann-Whitney U test) are preferred for small sample sizes or non-normal distributions. For dose-response studies, ANOVA with post-hoc corrections (e.g., Tukey’s test) assesses significance. Data normalization to untreated controls minimizes batch variability .
Methodological Considerations
Q. How to address solubility challenges in formazan quantification?
Insoluble formazan requires dissolution in organic solvents (e.g., DMSO, ethanol) or SDS-based buffers. For spectrophotometry, overnight incubation in 10% DMSO/10% SDS ensures complete dissolution. Absorbance should be measured at 560–605 nm, depending on the formazan’s spectral properties .
Q. Why might NBT-based assays underestimate superoxide production in hypoxic conditions?
Oxygen is a substrate for superoxide generation via NADPH oxidase. Hypoxia limits O₂ availability, reducing NBT reduction rates. Parallel assays using hypoxia-inducible reporters (e.g., HIF-1α) or alternative ROS probes (e.g., DHE) are advised .
Data Interpretation and Troubleshooting
Q. How to resolve discrepancies between NBT viability assays and membrane integrity tests (e.g., propidium iodide)?
NBT measures metabolic activity, while membrane dyes (PI) assess structural integrity. Discrepancies suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
